molecular formula C14H20O B1324677 2',2,2,5'-Tetramethylbutyrophenone CAS No. 898765-58-7

2',2,2,5'-Tetramethylbutyrophenone

Cat. No.: B1324677
CAS No.: 898765-58-7
M. Wt: 204.31 g/mol
InChI Key: ZAQYDIIKUGBWFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylbutyrophenone typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2’,2,2,5’-Tetramethylbutyrophenone involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs light energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes .

Comparison with Similar Compounds

Uniqueness: 2’,2,2,5’-Tetramethylbutyrophenone is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYDIIKUGBWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642438
Record name 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-58-7
Record name 1-(2,5-Dimethylphenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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